molecular formula C16H24N4O2S B2707708 N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide CAS No. 2034320-38-0

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide

Cat. No.: B2707708
CAS No.: 2034320-38-0
M. Wt: 336.45
InChI Key: WKWKIRWMGIRJBD-UHFFFAOYSA-N
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Description

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C16H24N4O2S and its molecular weight is 336.45. The purity is usually 95%.
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Scientific Research Applications

Anticoagulant Applications

MD 805, a compound with a structure incorporating cyclic and sulfonamide groups, similar to N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide, has been investigated for its anticoagulant properties. MD 805 demonstrated effectiveness in patients with chronic renal failure undergoing maintenance hemodialysis, showing a stable antithrombin effect without marked interindividual differences in coagulation time. It caused no increase in the proteins released as a result of platelet activation in the hemodialysis circuit, proving very useful in maintenance anticoagulation therapy for patients on hemodialysis (Matsuo et al., 1986).

Neurological Research

Compounds structurally related to this compound have been explored for their neurological effects. For example, the illicit drug primarily composed of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) caused marked parkinsonism in individuals, indicating the compound's selective damage to cells in the substantia nigra. This highlights the potential for such compounds to serve as models in neurological disease research, particularly for Parkinson's disease (Langston et al., 1983).

Antimicrobial and Anticancer Applications

Other compounds with similar functionalities have shown promise in antimicrobial and anticancer applications. For example, venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, demonstrates the potential of cyclic and sulfonamide compounds in clinical development for treating hematologic malignancies. It exemplifies how targeted molecular inhibition can provide therapeutic benefits in cancer treatment (Liu et al., 2017).

Future Directions

Piperidine derivatives, including N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide, continue to be a significant area of research in the field of drug discovery . Future research will likely focus on the development of new synthesis methods, the discovery of new biological activities, and the optimization of existing piperidine-based drugs .

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c21-23(22,14-5-6-14)19-13-7-9-20(10-8-13)16-11-12-3-1-2-4-15(12)17-18-16/h11,13-14,19H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWKIRWMGIRJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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